Cas no 1443306-41-9 (3-[(4-Ethylpiperazino)methyl]thiophenol)
3-[(4-Ethylpiperazino)methyl]thiophenol Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-Ethylpiperazino)methyl]thiophenol
- Benzenethiol, 3-[(4-ethyl-1-piperazinyl)methyl]-
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- MDL: MFCD19443040
- Inchi: 1S/C13H20N2S/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3
- InChI Key: FZWMTFPQWQDREL-UHFFFAOYSA-N
- SMILES: C1(S)=CC=CC(CN2CCN(CC)CC2)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
3-[(4-Ethylpiperazino)methyl]thiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434951-1 g |
3-[(4-Ethylpiperazino)methyl]thiophenol; . |
1443306-41-9 | 1g |
€619.00 | 2023-06-16 | ||
| abcr | AB434951-1g |
3-[(4-Ethylpiperazino)methyl]thiophenol; . |
1443306-41-9 | 1g |
€1555.10 | 2025-04-21 |
3-[(4-Ethylpiperazino)methyl]thiophenol Suppliers
3-[(4-Ethylpiperazino)methyl]thiophenol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-[(4-Ethylpiperazino)methyl]thiophenol
Introduction to 3-[(4-Ethylpiperazino)methyl]thiophenol (CAS No. 1443306-41-9)
3-[(4-Ethylpiperazino)methyl]thiophenol, a compound with the chemical identifier CAS No. 1443306-41-9, is a notable molecule in the field of pharmaceutical chemistry and has garnered significant attention due to its unique structural and functional properties. This compound belongs to the class of piperazine derivatives, which are widely recognized for their role in medicinal chemistry due to their ability to modulate biological pathways effectively. The presence of a thiophenol moiety in its structure adds an additional layer of complexity, making it a promising candidate for further exploration in drug discovery and development.
The< strong>4-Ethylpiperazino moiety in the name of this compound is particularly intriguing from a chemical perspective. Piperazine derivatives are known for their versatility in interacting with biological targets, and the ethyl substitution at the 4-position enhances this interaction by influencing the electronic properties of the ring. This modification can lead to improved solubility, better bioavailability, and enhanced binding affinity to target proteins. The combination of these features makes 3-[(4-Ethylpiperazino)methyl]thiophenol a compound of interest for researchers looking to develop novel therapeutic agents.
From a synthetic chemistry standpoint, the synthesis of 3-[(4-Ethylpiperazino)methyl]thiophenol involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the piperazine ring followed by the thiophenol side chain necessitates precise control over reaction conditions, including temperature, solvent choice, and catalyst selection. Recent advancements in synthetic methodologies have enabled more efficient and sustainable routes to such complex molecules, which is crucial for industrial-scale production.
In recent years, there has been growing interest in exploring the pharmacological potential of thiophenol derivatives. These compounds have shown promise in various preclinical studies as intermediates or lead candidates for treating a range of diseases, including neurological disorders, inflammation, and infectious diseases. The< strong>3-(4-Ethylpiperazino)methylthiophenol structure presents an interesting scaffold that could be modified further to enhance its pharmacological activity. Researchers are investigating its potential as a scaffold for developing drugs that target specific enzymes or receptors involved in disease pathways.
The incorporation of the piperazine moiety into the thiophenol framework suggests that this compound may exhibit properties such as receptor binding affinity and metabolic stability, which are critical factors in drug design. Piperazine derivatives are known to interact with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The ethyl group at the 4-position of the piperazine ring can influence these interactions by altering the electronic distribution around the molecule, potentially leading to improved binding characteristics.
One of the most exciting aspects of 3-[(4-Ethylpiperazino)methyl]thiophenol is its potential as a building block for more complex molecules. Medicinal chemists often use simpler compounds like this one as starting points for designing drugs with enhanced efficacy and reduced side effects. By modifying specific parts of the molecule, researchers can fine-tune its pharmacological properties to achieve desired therapeutic outcomes. This approach has been successful in developing drugs that target a wide range of diseases.
The< strong>CAS No. 1443306-41-9 identifier ensures that researchers can reliably obtain this compound for their studies without ambiguity about its identity or purity. In academic and industrial research settings, having access to well-characterized compounds is essential for conducting experiments accurately and reproducibly. The detailed chemical information provided by CAS numbers helps streamline the research process by providing a standardized way to identify and reference chemicals.
In conclusion, 3-[(4-Ethylpiperazino)methyl]thiophenol is a fascinating compound with significant potential in pharmaceutical research. Its unique structure combines elements that are known to contribute to biological activity, making it a valuable tool for drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play an increasingly important role in developing next-generation medications.
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